4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol
Description
This heterocyclic compound integrates a 1,2,4-triazole-3-thiol core linked to a thieno[3,2-b]pyridine scaffold substituted with a trifluoromethyl group and a pyridinyl moiety. Its molecular formula is C₁₆H₁₀F₃N₅S₂, with a molecular weight of 393.32 g/mol . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridinyl and thienopyridine systems contribute to π-π stacking interactions in biological targets. This compound is cataloged under CAS number 338965-20-1 and MDL number MFCD00231638 .
Properties
IUPAC Name |
4-methyl-3-[3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5S2/c1-24-14(22-23-15(24)25)13-11(9-4-2-3-5-20-9)12-10(26-13)6-8(7-21-12)16(17,18)19/h2-7H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMUOGMXTHKSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol (CAS No. 551921-19-8) is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H10F3N5S
- Molecular Weight : 393.41 g/mol
- Structure : The compound features a trifluoromethyl group and a thieno[3,2-b]pyridine moiety which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound of interest has shown effectiveness against various bacterial strains. For instance, studies have reported an inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various assays. Notably, it demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 4-Methyl Triazole | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib (Control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results indicate that while the compound shows promise, it is less potent than established anti-inflammatory drugs like celecoxib.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of triazole derivatives. The compound has been tested in vitro against various cancer cell lines, including breast and prostate cancer cells. Notably, it induced apoptosis in these cells through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability:
| Treatment Concentration (μM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The triazole ring system is known to inhibit enzymes such as aromatase and COX.
- Modulation of Cell Signaling Pathways : It may affect pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer properties.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly enhances the lipophilicity and bioavailability of the compound, which is crucial for its interaction with biological targets. Variations in the pyridine and thieno groups also influence potency and selectivity against different targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Systems
Target Compound
- Core: 1,2,4-Triazole-3-thiol fused to thieno[3,2-b]pyridine.
- Key Substituents: Trifluoromethyl (CF₃) at position 6, pyridinyl at position 3 of the thienopyridine ring.
- Molecular Weight : 393.32 g/mol .
6-Methyl-4-(3-Methylphenyl)-5-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-Yl]-3,4-Dihydro-2(1H)-Pyrimidinethione
- Core : Dihydropyrimidine-thione with a 1,2,4-oxadiazole substituent.
- Key Substituents : Methylphenyl groups at positions 4 and 5.
- Molecular Weight: Not explicitly stated, but formula C₂₂H₂₀N₄OS suggests ~396.48 g/mol .
- Differentiation: The oxadiazole ring may enhance rigidity and hydrogen-bonding capacity compared to the thienopyridine system .
S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-Yl)-1,2,4-Triazole-3-Thiol Derivatives
- Core : 1,2,4-Triazole-3-thiol with pyrrole and chlorophenyl substituents.
- Key Substituents : Chlorophenyl (electron-withdrawing) and pyrrole (aromatic heterocycle).
Substituent Effects on Physicochemical Properties
Notes:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
- Methodology : Cyclization of precursors (e.g., pyridine-2-carboxaldehyde derivatives) with thiourea or thioamide intermediates under reflux in polar solvents like ethanol or DMF. Temperature control (~80–120°C) and base catalysis (e.g., triethylamine) are critical for regioselectivity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification by column chromatography using silica gel and ethyl acetate/hexane gradients improves purity. Yield optimization requires balancing solvent polarity and reaction time .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and tautomeric forms?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for pyridinyl protons (δ 7.5–8.5 ppm), trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR), and thiol/thione tautomers .
- X-ray crystallography : Resolve crystal packing and confirm the thione (C=S) vs. thiol (S-H) tautomeric state .
- IR spectroscopy : Identify S-H stretches (~2500 cm⁻¹) or C=S vibrations (~1250 cm⁻¹) .
Q. What experimental strategies are recommended to study the solubility and stability of this compound under physiological conditions?
- Approach :
- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze via HPLC-MS to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thiol/thione group in nucleophilic or redox reactions?
- Methods :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare thiol vs. thione tautomer stability .
- Molecular docking : Simulate interactions with cysteine residues in enzymatic targets (e.g., kinases) to guide functionalization strategies .
Q. What strategies address contradictions in reported biological activity data for similar triazole-thiol derivatives?
- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches .
- Resolution :
- Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and controls (e.g., cisplatin for cytotoxicity).
- Batch consistency : Characterize purity (>95% by HPLC) and confirm tautomeric form via spectroscopic methods .
Q. How does the trifluoromethyl group influence electronic properties and binding affinity to biological targets?
- Mechanistic Insight :
- Electron-withdrawing effect : Enhances electrophilicity of adjacent pyridine rings, favoring π-π stacking with aromatic residues in proteins .
- Hydrophobic interactions : The CF₃ group improves membrane permeability and target engagement in hydrophobic enzyme pockets .
- Experimental Validation : Synthesize analogs without CF₃ and compare IC₅₀ values in enzyme inhibition assays .
Q. What advanced techniques optimize regioselectivity during derivatization (e.g., alkylation of the thiol group)?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
